![molecular formula C9H9NO2 B8649006 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)
6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole
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Overview
Description
6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides that demonstrated potent inhibition of GSK-3β, a target implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance the potency of these compounds.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of indazole derivatives related to this compound were synthesized and tested against various bacterial strains. Results showed significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the specific derivative tested . This suggests potential applications in developing new antibiotics.
Synthetic Organic Chemistry
Synthesis of Functionalized Derivatives
The versatility of this compound as a precursor for synthesizing functionalized derivatives has been well-documented. Methods such as palladium-catalyzed cross-coupling reactions allow for the introduction of various substituents at the indole core. For example, a recent study demonstrated the synthesis of 6-aryl dopamine derivatives starting from related indole compounds through sequential reactions involving chlorination and Suzuki coupling . This highlights the compound's utility in generating complex molecular architectures.
Material Science Applications
Polymer Chemistry
The structural features of this compound lend themselves to applications in polymer chemistry. Its ability to act as a building block for polymers can lead to materials with unique properties such as enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing, with potential applications in coatings and advanced materials.
Case Study: Anticancer Activity Evaluation
A series of derivatives were synthesized and evaluated for their anticancer properties:
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 0.23 ± 0.04 | GSK-3β |
Compound B | 50 ± 10 | Bcl-2 |
Compound C | 100 ± 15 | p53 |
This table summarizes the inhibitory potency against key targets involved in cancer cell survival pathways.
Case Study: Antimicrobial Activity
The antimicrobial efficacy of synthesized derivatives was assessed using the agar diffusion method:
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound D | 32 | S. aureus |
Compound E | 28 | E. coli |
Compound F | 25 | Bacillus subtilis |
This data illustrates the varying effectiveness of different derivatives against common bacterial pathogens.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H9NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-4,10H,1-2,5H2 |
InChI Key |
QXSXUCFIJKIEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.